molecular formula C11H17NO B2877201 1-(Pyridin-2-yl)hexan-2-ol CAS No. 91339-85-4

1-(Pyridin-2-yl)hexan-2-ol

Cat. No. B2877201
CAS RN: 91339-85-4
M. Wt: 179.263
InChI Key: YSSBADNWEDTEEQ-UHFFFAOYSA-N
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Description

“1-(Pyridin-2-yl)hexan-2-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “1-(Pyridin-2-yl)hexan-2-ol” and similar compounds has been reported in the literature. A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The reaction proceeds through the intermediate formation of hetaryl isocyanates .


Molecular Structure Analysis

The InChI code for “1-(Pyridin-2-yl)hexan-2-ol” is 1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3 . This indicates the presence of a pyridin-2-yl group attached to a hexan-2-ol moiety.


Chemical Reactions Analysis

Pyridin-2-ol, a related compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Scientific Research Applications

Pharmacology: Potential Therapeutic Applications

1-(Pyridin-2-yl)hexan-2-ol: has been explored for its potential therapeutic applications due to its structural similarity to pyridine-based heterocyclic derivatives, which are significant in drug development . Its ability to act as a bioisostere makes it a candidate for the design of new pharmacophores with a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 1-(Pyridin-2-yl)hexan-2-ol serves as a versatile building block for constructing complex heterocyclic compounds. It’s particularly useful in the synthesis of thiazolo[4,5-b]pyridines, which are challenging to access but biologically relevant and exhibit a range of activities from herbicidal to antitumor .

Medicinal Chemistry: Drug Design and Development

The compound’s role in medicinal chemistry is pivotal, especially in the context of drug design and development. Its pyridine moiety is a key feature in many drugs, and modifications to this core structure can lead to new drug candidates with improved efficacy and safety profiles .

Biochemistry: Interaction with Biological Macromolecules

In biochemistry, 1-(Pyridin-2-yl)hexan-2-ol is used to study interactions with biological macromolecules. It can be employed to investigate binding affinities with proteins or nucleic acids, aiding in the understanding of biochemical pathways and the discovery of potential drug targets .

Materials Science: Synthesis of Novel Materials

This compound finds applications in materials science for the synthesis of novel materials with specific properties. Its incorporation into polymers or other materials could potentially lead to advancements in material properties, such as increased durability or enhanced conductivity .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 1-(Pyridin-2-yl)hexan-2-ol can be used as a standard or reagent in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for use in method development and calibration processes .

Safety and Hazards

The safety information available indicates that “1-(Pyridin-2-yl)hexan-2-ol” should be handled with caution. The signal word is "Warning" . More detailed safety and hazard information should be available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-pyridin-2-ylhexan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h4-6,8,11,13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBADNWEDTEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)hexan-2-ol

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